Imidazo[1,5-a]pyridine-3(2h)-thione
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Overview
Description
Imidazo[1,5-a]pyridine-3(2h)-thione is a heterocyclic aromatic organic compound characterized by a fused ring structure containing nitrogen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,5-a]pyridine-3(2h)-thione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-aminopyridine with carbon disulfide in the presence of a base, followed by cyclization. Another approach involves the condensation of 2-aminopyridine with thiocarbonyl compounds under acidic or basic conditions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound is optimized for efficiency and yield. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and reduce production costs. The choice of synthetic route and production method depends on the desired purity, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,5-a]pyridine-3(2h)-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other electrophilic reagents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products are valuable intermediates in the synthesis of more complex molecules.
Scientific Research Applications
Imidazo[1,5-a]pyridine-3(2h)-thione has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.
Biology: It serves as a ligand in biological studies, interacting with various biomolecules and enzymes.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound is utilized in the development of materials with unique optical and electronic properties, such as fluorescent probes and sensors.
Mechanism of Action
Imidazo[1,5-a]pyridine-3(2h)-thione is compared with other similar compounds, such as Imidazo[1,5-a]pyrimidine and Imidazo[1,5-a]pyridine derivatives. These compounds share structural similarities but differ in their functional groups and properties. This compound is unique due to its thione group, which imparts distinct chemical and biological properties compared to its counterparts.
Comparison with Similar Compounds
Imidazo[1,5-a]pyrimidine
Imidazo[1,5-a]pyridine derivatives
Imidazo[1,5-a]pyridin-3-ylidenes
Properties
IUPAC Name |
2H-imidazo[1,5-a]pyridine-3-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c10-7-8-5-6-3-1-2-4-9(6)7/h1-5H,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOYUTJDAMAUNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CNC(=S)N2C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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